Phenyl pyridazin-3-ylcarbamate

Physical organic chemistry Carbamoylation kinetics Leaving-group propensity

Phenyl pyridazin-3-ylcarbamate (CAS 1020327-61-0), systematically named phenyl N-(pyridazin-3-yl)carbamate or carbamic acid, N-3-pyridazinyl-, phenyl ester, is a pyridazine-derived carbamate with the molecular formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol. It is synthesized by reacting pyridazin-3-amine with phenyl chloroformate in the presence of a base, achieving isolated yields of 70–87% after chromatographic purification.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 1020327-61-0
Cat. No. B3074514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl pyridazin-3-ylcarbamate
CAS1020327-61-0
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=NN=CC=C2
InChIInChI=1S/C11H9N3O2/c15-11(13-10-7-4-8-12-14-10)16-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)
InChIKeyQPZCSARPVJAGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Pyridazin-3-ylcarbamate (CAS 1020327-61-0): Chemical Identity, Physicochemical Properties, and Procurement-Relevant Characterization


Phenyl pyridazin-3-ylcarbamate (CAS 1020327-61-0), systematically named phenyl N-(pyridazin-3-yl)carbamate or carbamic acid, N-3-pyridazinyl-, phenyl ester, is a pyridazine-derived carbamate with the molecular formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol [1]. It is synthesized by reacting pyridazin-3-amine with phenyl chloroformate in the presence of a base, achieving isolated yields of 70–87% after chromatographic purification [2]. The compound is commercially available at ≥98% purity from multiple suppliers, with a computed LogP of 1.3–1.9, a topological polar surface area of 64.1 Ų, and one hydrogen bond donor alongside four hydrogen bond acceptors [1]. Its primary documented application is as an activated carbamoylating intermediate in the multi-kilogram synthesis of the clinical-stage fatty acid amide hydrolase (FAAH) inhibitor PF-04457845 [3].

Why Generic Substitution of Phenyl Pyridazin-3-ylcarbamate (CAS 1020327-61-0) Fails: The Functional Primacy of the Phenoxide Leaving Group


Generic substitution of phenyl pyridazin-3-ylcarbamate with other pyridazin-3-ylcarbamates (e.g., methyl, ethyl, tert-butyl, or benzyl analogs) is not functionally equivalent because the phenyl carbamate moiety is deliberately selected for its superior leaving-group ability. The phenoxide anion (pKa of conjugate acid ≈ 10) is a substantially better leaving group than alkoxides derived from methyl (pKa ≈ 15.5), ethyl (pKa ≈ 16), or tert-butyl (pKa ≈ 19) carbamates [1]. This difference in leaving-group ability directly governs the rate and efficiency of nucleophilic carbamoylation in the final step of PF-04457845 synthesis, where the pyridazin-3-ylaminocarbonyl group is transferred to a piperidine nitrogen . In the patent literature describing this transformation, phenyl pyridazin-3-ylcarbamate enables an 86% isolated yield at ambient temperature within 19 hours, a process parameter profile that may not be replicable with less reactive alkyl carbamates without elevated temperatures or extended reaction times that risk decomposition of the acid-sensitive benzylidene piperidine intermediate [2]. Furthermore, the crystalline nature of phenyl pyridazin-3-ylcarbamate facilitates purification and handling in a multi-kilogram manufacturing setting, whereas certain alkyl analogs may be oils or low-melting solids that present practical procurement and processing challenges .

Quantitative Differentiation Evidence for Phenyl Pyridazin-3-ylcarbamate (CAS 1020327-61-0) Versus In-Class Carbamate Alternatives


Leaving-Group Ability: Phenoxide vs. Alkoxide pKa as a Predictor of Carbamoylation Reactivity

The phenyl carbamate of pyridazin-3-ylcarbamate provides a phenoxide leaving group with a conjugate acid pKa of approximately 10, compared to approximately 15.5–19 for the alkoxide leaving groups of methyl, ethyl, and tert-butyl pyridazin-3-ylcarbamates [1]. In the context of nucleophilic acyl substitution, a lower pKa of the conjugate acid of the leaving group correlates with a faster reaction rate under otherwise identical conditions. This principle is exploited in the final step of PF-04457845 synthesis, where phenyl pyridazin-3-ylcarbamate reacts with a piperidine nucleophile to form a urea product in 86% isolated yield at ambient temperature over 19 hours . While direct kinetic comparison data for pyridazin-3-ylcarbamate analogs are not publicly available, the established physical-organic framework constitutes a class-level inference that the phenyl derivative is the most reactive carbamoylating agent among commonly accessible pyridazin-3-ylcarbamates.

Physical organic chemistry Carbamoylation kinetics Leaving-group propensity

Validated Performance in a Clinical Candidate Synthesis: PF-04457845 Multi-Kilogram Urea Formation Yield

Phenyl pyridazin-3-ylcarbamate has been demonstrated in the patent and primary literature to serve as the activated intermediate in the final convergent step of PF-04457845 synthesis, delivering the urea product in 86% total isolated yield (30.3 g primary crop + 9.0 g secondary crop, from 21.5 g of phenyl pyridazin-3-ylcarbamate and 37.1 g of the piperidine hydrochloride intermediate) after crystallization . The resulting PF-04457845 drug substance is a highly potent FAAH inhibitor with a kinact/Ki of 40,300 M⁻¹ s⁻¹ and an IC₅₀ of 7.2 nM for human FAAH, and it demonstrates exquisite selectivity across >200 serine hydrolases with zero off-targets detected at 100 µM, in contrast to the earlier carbamate FAAH inhibitor URB597, which inhibits multiple off-target serine hydrolases at 10 µM [1]. While the potency and selectivity are properties of the final urea drug rather than the intermediate itself, the choice of phenyl carbamate as the acyl donor is integral to the synthetic route that reproducibly yields the clinical candidate.

Process chemistry FAAH inhibitor synthesis Carbamoylation yield

Physicochemical Differentiation: Lipophilicity (LogP) and Its Impact on Intermediate Purification and Handling

Phenyl pyridazin-3-ylcarbamate has a computed XLogP3-AA value of 1.3 and a vendor-reported LogP of 1.89 [1]. This moderate lipophilicity is practically significant because it confers sufficient organic solubility for reaction in acetonitrile or dichloromethane while still permitting purification by normal-phase silica gel chromatography (0–5% MeOH/CH₂Cl₂) and crystallization from EtOAc/MTBE mixtures [2]. By comparison, methyl pyridazin-3-ylcarbamate (estimated LogP ≈ 0.0–0.3) would be significantly more water-soluble and potentially harder to extract from aqueous workup, while tert-butyl pyridazin-3-ylcarbamate (estimated LogP ≈ 1.5–1.8) may lack the crystalline character and UV chromophore that facilitate TLC monitoring and purification [3]. Although head-to-head chromatographic data are not available, the LogP of phenyl pyridazin-3-ylcarbamate places it in an optimal range for standard organic synthesis workflows.

Physicochemical properties LogP comparison Chromatographic behavior

Commercial Availability and Quality: ≥98% Purity with Batch-Specific QC Documentation

Phenyl pyridazin-3-ylcarbamate (CAS 1020327-61-0) is commercially stocked by multiple independent suppliers at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Notably, Bidepharm explicitly provides batch-specific QC reports (NMR, HPLC, GC) for each lot of this compound, and Fluorochem supplies it under the GHS-compliant safety framework with full SDS documentation . In contrast, the closest carbamate analogs—tert-butyl pyridazin-3-ylcarbamate (CAS 147362-90-1) and ethyl pyridazin-3-ylcarbamate—are stocked by fewer suppliers and are less frequently associated with comprehensive batch-specific analytical data in publicly accessible catalogs, increasing the quality assurance burden on the procuring laboratory . The robust multi-vendor supply chain for the phenyl derivative reduces single-supplier dependency risk and facilitates competitive pricing for bulk procurement.

Quality control Procurement Vendor comparison

Distinctive ¹H NMR Fingerprint Enabling Identity Confirmation and Differentiation from Pyridazin-3-amine Starting Material

The ¹H NMR spectrum of phenyl pyridazin-3-ylcarbamate (400 MHz, DMSO-d₆) displays a characteristic diagnostic pattern: an NH singlet at δ 11.34, two pyridazine doublet-of-doublets at δ 8.94 and δ 8.05, and a multiplet integrating for 5 aromatic protons of the phenyl ring between δ 7.20–7.44 [1]. This spectral fingerprint cleanly distinguishes the carbamate product from unreacted pyridazin-3-amine (which lacks the phenyl resonances and shows different NH chemical shifts) and from the phenyl chloroformate reagent [1]. By contrast, alkyl pyridazin-3-ylcarbamates (methyl, ethyl, tert-butyl) would not exhibit the aromatic phenyl resonances in the δ 7.2–7.4 region, but would instead show alkyl singlets or multiplets upfield that could overlap with solvent or impurity signals, potentially complicating reaction monitoring by ¹H NMR.

NMR characterization Identity testing Quality assurance

Evidence-Backed Research and Industrial Application Scenarios for Phenyl Pyridazin-3-ylcarbamate (CAS 1020327-61-0)


Multi-Kilogram Convergent Synthesis of FAAH Inhibitor Clinical Candidates (e.g., PF-04457845 and Analogs)

Phenyl pyridazin-3-ylcarbamate is the validated activated intermediate for introducing the N-pyridazin-3-ylaminocarbonyl moiety in the final convergent step of PF-04457845 synthesis, operating at 0.10 mol scale with an 86% isolated yield after direct crystallization . The resulting urea drug substance is a highly selective FAAH inhibitor (kinact/Ki = 40,300 M⁻¹ s⁻¹, IC₅₀ = 7.2 nM) with zero detectable off-target activity across >200 serine hydrolases at 100 µM [1]. Medicinal chemistry teams developing next-generation FAAH inhibitors or structurally related serine hydrolase inhibitors can adopt this validated intermediate with confidence that the phenyl carbamate will reliably carbamoylate secondary amine nucleophiles under mild conditions (MeCN, DIPEA, ambient temperature).

General Carbamoylation of Sterically Hindered or Acid-Sensitive Amines in Medicinal Chemistry

The phenoxide leaving group of phenyl pyridazin-3-ylcarbamate (pKa ≈ 10) is thermodynamically and kinetically favored over alkoxide leaving groups (pKa ≈ 15.5–19) for nucleophilic displacement by amines, enabling carbamoylation under milder conditions (ambient temperature, 19 h) than those likely required for methyl or ethyl carbamate analogs [1]. This property is exploited when the amine nucleophile is acid-sensitive or sterically hindered. The published procedure for PF-04457845 demonstrates compatibility with a benzylidene piperidine substrate that contains an acid-labile exocyclic double bond, confirming that the mild reaction conditions preserve sensitive functionality [2].

Building Block for Fragment-Based and Structure-Guided Drug Design Incorporating the Pyridazin-3-yl Pharmacophore

The pyridazin-3-yl group is a privileged pharmacophore in kinase inhibition (e.g., c-Met, TYK2) and FAAH inhibition, and phenyl pyridazin-3-ylcarbamate serves as a convenient, shelf-stable precursor for introducing this moiety into larger molecular architectures [1]. The compound's moderate LogP (1.3–1.9), crystalline solid form, and commercially documented 98% purity facilitate accurate weighing and reproducible reaction stoichiometry in parallel synthesis and fragment elaboration libraries [2]. The ¹H NMR fingerprint provides unambiguous identity confirmation, reducing the risk of misidentified building blocks in high-throughput chemistry workflows [3].

Reference Standard for Analytical Method Development and Impurity Profiling in Pyridazine Carbamate Intermediates

Given its well-characterized ¹H NMR spectrum, MS data (APCI⁺ m/z 216.12), and defined chromatographic behavior (silica gel, 0–5% MeOH/CH₂Cl₂), phenyl pyridazin-3-ylcarbamate can serve as a reference standard for developing HPLC purity methods for pyridazin-3-ylcarbamate analogs . The commercial availability from multiple independent vendors with batch-specific QC documentation (NMR, HPLC, GC) enables cross-laboratory method validation and impurity profiling [1]. Its GHS classification (H302, H315, H319, H335) is also documented, providing a benchmark safety profile for handling protocols in analytical laboratories [2].

Quote Request

Request a Quote for Phenyl pyridazin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.